Imidazo[1,2-a]pyridin-3-amine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This compound is part of the imidazopyridine family, known for its applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the Groebke-Blackburn-Bienaymé multicomponent reaction, which combines an aldehyde, an amine, and an isocyanide in the presence of a catalyst . Another method includes the condensation of 2-aminopyridine with α-haloketones under basic conditions . These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in functional groups, leading to varied biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and applications.
Imidazo[4,5-b]pyridine: Known for its use in different therapeutic areas compared to imidazo[1,2-a]pyridin-3-amine hydrochloride.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly effective in certain biological assays and chemical reactions.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h1-5H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYDJTYWUFWDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639185 | |
Record name | Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135099-32-9 | |
Record name | Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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